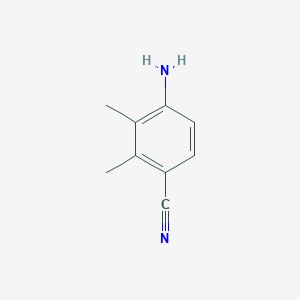
3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine
Vue d'ensemble
Description
3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine: is a compound that features a pyrrolidine ring attached to a pyridine ring, with a nitro group at the 3-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Nitro-4-pyrrolidin-1-ylpyridine: Similar structure but different position of the nitro group.
6-Amino-3-nitropyridine: Similar functional groups but lacks the pyrrolidine ring.
2-Nitro-6-pyrrolidin-1-ylpyridine: Similar structure but different position of the nitro group.
Uniqueness: 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine is unique due to the specific positioning of the nitro and amine groups, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
3-nitro-6-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c10-9-7(13(14)15)3-4-8(11-9)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,10,11) |
Clé InChI |
XGDXGAIMUDSKCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-](/img/structure/B8758516.png)











